2,2-Dimethyl-1,3-dioxane-5,5-dicarboxylic Acid Dimethyl Ester
Description
Properties
IUPAC Name |
dimethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O6/c1-9(2)15-5-10(6-16-9,7(11)13-3)8(12)14-4/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUDIYQZLDUKKHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(CO1)(C(=O)OC)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675858 | |
| Record name | Dimethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111934-93-1 | |
| Record name | Dimethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Dimethyl-1,3-dioxane-5,5-dicarboxylic Acid Dimethyl Ester can be synthesized through the condensation of malonic acid with acetone in the presence of acetic anhydride and sulfuric acid. The reaction typically involves the slow addition of acetic anhydride to a mixture of acetone, malonic acid, and an acid catalyst, resulting in high yields of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring the consistent production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-1,3-dioxane-5,5-dicarboxylic Acid Dimethyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and alcohols can react with the ester groups under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides and esters.
Scientific Research Applications
Organic Synthesis
2,2-Dimethyl-1,3-dioxane-5,5-dicarboxylic Acid Dimethyl Ester is widely used as a reagent in organic synthesis. It serves as a precursor for various chemical transformations including:
- Oxidation : Converting the ester groups into carboxylic acids.
- Reduction : Transforming ester groups into alcohols using reducing agents like lithium aluminum hydride.
- Substitution Reactions : The ester groups can participate in nucleophilic substitutions to form amides or other esters.
Biological Research
The compound is being investigated for its potential biological activities. Studies have shown that it can interact with biological molecules, which may lead to the development of new therapeutic agents. Its structural features allow it to act as a nucleophile or electrophile depending on the reaction conditions, making it a candidate for drug design .
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its therapeutic properties. Its derivatives may have applications in treating various diseases due to their ability to modulate biological pathways .
Material Science
The compound is also utilized in the production of specialty chemicals and materials. Its unique structure allows it to be incorporated into polymers and other materials that require specific chemical properties .
Case Study 1: Synthesis of Bioactive Compounds
Research has demonstrated that derivatives of this compound can be used as intermediates for synthesizing bioactive marine metabolites. These metabolites exhibit significant biological activity and represent potential leads for drug development .
Case Study 2: Antimicrobial Activity
A study focusing on the synthesis of palladium(II) complexes derived from this compound revealed promising antimicrobial properties. The complexes showed effective inhibition against various microbial strains, highlighting the compound's potential in pharmaceutical applications .
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-1,3-dioxane-5,5-dicarboxylic Acid Dimethyl Ester involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its ester groups are reactive sites that can undergo hydrolysis, oxidation, or reduction, leading to the formation of various products. The exact molecular targets and pathways depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2,2-Dimethyl-1,3-dioxane-5,5-dicarboxylic Acid Dimethyl Ester
- CAS No.: 111934-93-1
- Molecular Formula : C₁₀H₁₆O₆
- Molecular Weight : 232.23 g/mol .
Structural Features :
This compound features a six-membered 1,3-dioxane ring with two methyl groups at the 2-position and two methyl ester groups at the 5,5-positions. The dioxane ring provides rigidity, while the ester groups enhance solubility in organic solvents.
Applications :
Primarily used as a herbicide under the name fluorosulfuryl grass ester , it is also a key intermediate in synthesizing pharmaceuticals and agrochemicals .
Comparison with Similar Compounds
Structural Analogs and Their Key Differences
The following compounds share the dicarboxylic ester motif but differ in ring structure, substituents, or ester groups:
Biological Activity
2,2-Dimethyl-1,3-dioxane-5,5-dicarboxylic Acid Dimethyl Ester (CAS 111934-93-1) is an organic compound that has garnered interest in various fields of research due to its unique structural features and potential biological activities. This compound is characterized by two ester groups and a dioxane ring, which contribute to its reactivity and interaction with biological systems.
The molecular formula of this compound is . Its structure allows for various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of ester groups makes it a versatile compound in organic synthesis and medicinal chemistry.
Biological Activity
Research into the biological activity of this compound has revealed several potential applications:
- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, which can protect cells from oxidative stress. Antioxidants are crucial in preventing cellular damage linked to various diseases.
- Enzyme Interaction : The compound has been investigated for its interactions with specific enzymes. It may act as an inhibitor or modulator in enzymatic pathways, influencing metabolic processes.
- Therapeutic Potential : As a precursor in the synthesis of pharmaceutical compounds, this compound has been explored for its potential therapeutic effects in treating various conditions.
The mechanism of action involves the compound's ability to interact with biomolecules such as proteins and nucleic acids. Its ester groups can undergo hydrolysis in biological systems, leading to the release of active moieties that may exert biological effects. The exact pathways and targets remain an area of ongoing research.
Case Studies
Several studies have focused on the biological implications of this compound:
- Study on Antioxidant Properties : A study demonstrated that derivatives of this compound showed significant scavenging activity against free radicals in vitro. The results indicated a potential application in formulations aimed at reducing oxidative stress .
- Enzymatic Inhibition Research : Research has indicated that certain derivatives can inhibit specific enzymes involved in metabolic pathways. For instance, compounds related to this dioxane derivative were shown to inhibit cyclooxygenase (COX) enzymes, suggesting anti-inflammatory properties .
Comparison with Similar Compounds
| Compound Name | Structure | Key Features |
|---|---|---|
| Meldrum’s Acid | Meldrum's Acid | Similar dioxane structure but different functional groups; known for its reactivity in organic synthesis. |
| 5,5-Dimethyl-1,3-dioxane | 5,5-Dimethyl-1,3-dioxane | Shares the dioxane ring but lacks ester groups; less versatile than this compound. |
Q & A
Basic: What are the established synthetic routes for 2,2-Dimethyl-1,3-dioxane-5,5-dicarboxylic Acid Dimethyl Ester?
Methodological Answer:
The compound is typically synthesized via esterification of 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylic acid with methanol, using acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid). Key steps include:
- Reaction Design : Computational methods (e.g., quantum chemical calculations) can predict optimal reaction pathways and intermediates, reducing trial-and-error approaches .
- Purification : Distillation or recrystallization is employed to isolate the ester. Analytical techniques like NMR and IR verify structural integrity (see Question 3).
Advanced: How can computational methods optimize the synthesis of this compound?
Methodological Answer:
-
Quantum Chemical Calculations : Tools like density functional theory (DFT) model reaction mechanisms and transition states to identify energy-efficient pathways .
-
Example Workflow :
Step Computational Tool Purpose 1 DFT Software Identify intermediates 2 Reaction Path Search Algorithms Map low-energy pathways 3 AI Models Predict yield under varying conditions
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Identifies methyl groups (δ 1.2–1.5 ppm) and ester carbonyls (δ 3.6–3.8 ppm for OCH₃).
- ¹³C NMR : Confirms carbonyl carbons (δ 165–175 ppm) and dioxane ring carbons .
- IR Spectroscopy : Strong absorption bands at ~1740 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O ester).
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 232 for [M+H]⁺) and fragmentation patterns validate the structure .
Advanced: How can researchers resolve contradictions in reported physicochemical properties (e.g., melting point, solubility)?
Methodological Answer:
- Systematic Literature Review : Use databases (e.g., Science Direct, ProQuest) with advanced search strategies combining CAS numbers, synonyms, and structural descriptors to collate data .
- Experimental Cross-Validation : Reproduce studies under standardized conditions (e.g., controlled humidity, purity ≥99%).
- Computational Validation : Compare experimental data with predicted properties from software like ChemAxon or ACD/Labs .
Safety: What precautions are essential when handling this compound?
Methodological Answer:
-
PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .
-
First Aid :
Exposure Route Action Inhalation Move to fresh air; seek medical attention Skin Contact Wash with soap/water; monitor for irritation Ingestion Rinse mouth; do NOT induce vomiting
Application: How is this compound utilized as a building block in organic synthesis?
Methodological Answer:
-
Derivatization : React with amines to form amides or undergo nucleophilic substitution for heterocycle synthesis (e.g., pyrrolidines) .
-
Case Study :
Reaction Type Reagents Product Application Ester Hydrolysis NaOH/H₂O Dicarboxylic acid intermediate Grignard Addition RMgX Tertiary alcohol derivatives
Advanced: How to design experiments for synthesizing derivatives with enhanced bioactivity?
Methodological Answer:
- Substitution Strategies : Introduce electron-withdrawing groups (e.g., -NO₂) at the dioxane ring to modulate electronic properties .
- High-Throughput Screening : Use robotic platforms to test derivative libraries for enzyme inhibition (e.g., cyclooxygenase assays) .
- Reactor Design : Optimize batch vs. flow reactors for scalability (see CRDC subclass RDF2050112) .
Data Analysis: How can AI improve analysis of reaction data for this compound?
Methodological Answer:
- Machine Learning Models : Train algorithms on historical reaction data to predict optimal conditions (e.g., solvent polarity effects on yield) .
- Data Security : Implement encryption protocols for sensitive experimental datasets .
Biological Research: What challenges arise in studying its potential enzyme inhibition?
Methodological Answer:
- Structural Similarity : Its resemblance to salicylic acid derivatives may lead to off-target effects; molecular docking simulations can refine selectivity .
- In Vivo Challenges : Poor bioavailability due to ester hydrolysis; prodrug strategies (e.g., PEGylation) may improve stability .
Contradictions: How to address discrepancies in catalytic efficiency studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
